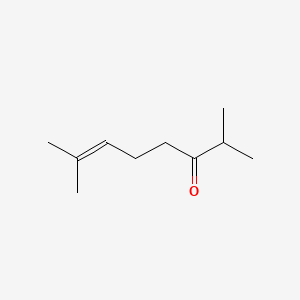![molecular formula C29H43N3O4S2 B14742740 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- CAS No. 4941-16-6](/img/structure/B14742740.png)
1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazacyclododecane family, which is characterized by a twelve-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- involves multiple steps, starting with the formation of the triazacyclododecane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 3-methylbutyl and 4-methylphenylsulfonyl groups is typically done through substitution reactions, where these groups are attached to the nitrogen atoms in the ring. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Its metal-binding properties are explored for potential therapeutic applications, such as in chelation therapy for heavy metal poisoning.
Industry: The compound is used in the development of catalysts for various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring act as coordination sites, binding to metal ions and stabilizing them. This interaction can influence the reactivity of the metal ions, making the compound useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ions and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazacyclododecane derivatives, 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- stands out due to its unique substituents. Similar compounds include:
1,5,9-Triazacyclododecane: The parent compound without additional substituents.
1,5,9-Trimethyl-1,5,9-triazacyclododecane: A derivative with methyl groups attached to the nitrogen atoms.
1,5,9-Triazacyclododecane-1,5,9-triacetic acid:
Eigenschaften
CAS-Nummer |
4941-16-6 |
|---|---|
Molekularformel |
C29H43N3O4S2 |
Molekulargewicht |
561.8 g/mol |
IUPAC-Name |
9-(3-methylbutyl)-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane |
InChI |
InChI=1S/C29H43N3O4S2/c1-24(2)16-21-30-17-6-19-31(37(33,34)28-12-8-25(3)9-13-28)22-27(5)23-32(20-7-18-30)38(35,36)29-14-10-26(4)11-15-29/h8-15,24H,5-7,16-23H2,1-4H3 |
InChI-Schlüssel |
VNDCEDQHPARBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


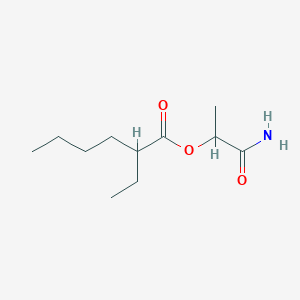
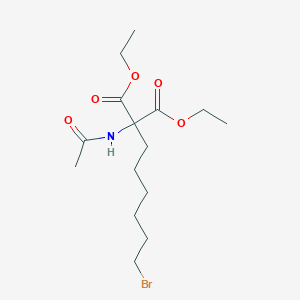

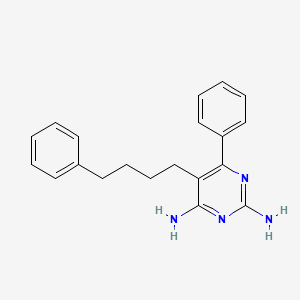
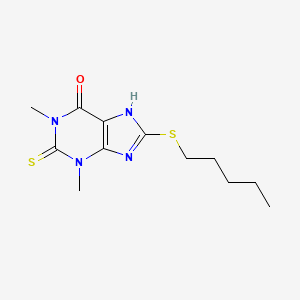

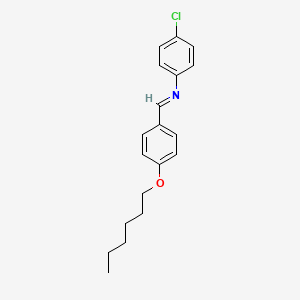
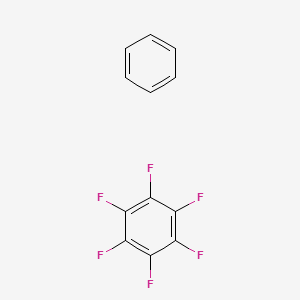
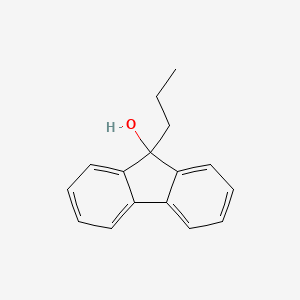
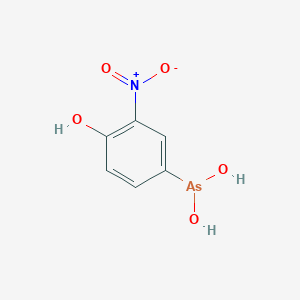
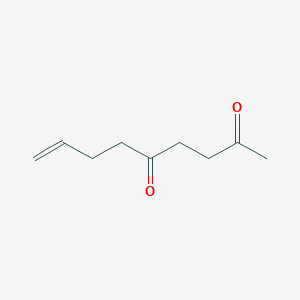
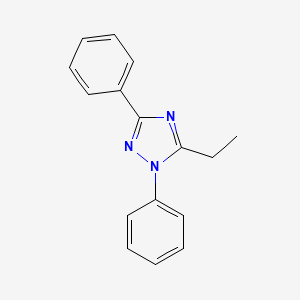
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
